3-Bromo-2,5,6-trifluorobenzonitrilo

Descripción general

Descripción

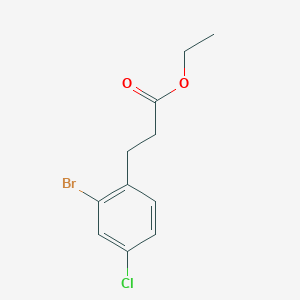

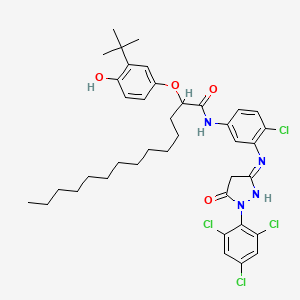

3-Bromo-2,5,6-trifluorobenzonitrile is a chemical compound with the CAS Number: 485318-78-3 . It has a molecular weight of 235.99 and its IUPAC name is 3-bromo-2,5,6-trifluorobenzonitrile .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5,6-trifluorobenzonitrile can be represented by the InChI code: 1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H . This indicates that the molecule consists of a benzene ring with bromo, trifluoro, and nitrile substituents.Physical And Chemical Properties Analysis

3-Bromo-2,5,6-trifluorobenzonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

3-Bromo-2,5,6-trifluorobenzonitrilo: es un compuesto con posibles aplicaciones en la investigación farmacéutica. Su estructura única, caracterizada por la presencia de grupos bromo y trifluorometilo, lo convierte en un intermedio valioso para la síntesis de diversas moléculas farmacológicamente activas. El grupo trifluorometilo, en particular, es conocido por su capacidad para mejorar la estabilidad metabólica y la biodisponibilidad de los agentes terapéuticos .

Ciencia de Materiales

En el ámbito de la ciencia de materiales, This compound se puede utilizar como precursor para el desarrollo de materiales avanzados. Su átomo de bromo puede sufrir una mayor funcionalización, lo que lleva a la creación de polímeros o recubrimientos con propiedades específicas como una mayor resistencia a la degradación o una mejor estabilidad térmica .

Síntesis Química

Este compuesto juega un papel crucial en la síntesis química como bloque de construcción para la construcción de moléculas complejas. Su reactividad permite transformaciones selectivas, lo que permite a los químicos diseñar y sintetizar nuevos compuestos con precisión. Es particularmente útil en reacciones de acoplamiento cruzado, que son fundamentales en la síntesis de una amplia gama de compuestos orgánicos .

Química Analítica

This compound: se puede emplear como estándar o reactivo en química analítica. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en métodos como la espectroscopia de RMN y la espectrometría de masas, lo que ayuda en la identificación y cuantificación de sustancias dentro de una muestra .

Investigación en Cromatografía

Las características fisicoquímicas distintivas del compuesto, como su polaridad y volatilidad, lo convierten en un excelente candidato para estudios cromatográficos. Se puede utilizar para probar y desarrollar nuevos métodos cromatográficos o fases estacionarias que podrían mejorar la separación de mezclas complejas .

Investigación en Ciencias de la Vida

En las ciencias de la vida, This compound podría utilizarse en el estudio de las vías de señalización celular o como una sonda molecular. Su capacidad para ser etiquetado o incorporado a biomoléculas más grandes sin interrumpir su función nativa lo convierte en una herramienta valiosa para rastrear y estudiar procesos biológicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-2,5,6-trifluorobenzonitrile It is known that this compound is used in chemical synthesis studies .

Mode of Action

The exact mode of action of 3-Bromo-2,5,6-trifluorobenzonitrile It is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-2,5,6-trifluorobenzonitrile It is known to be involved in the suzuki–miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-2,5,6-trifluorobenzonitrile It is known that the compound is a solid at room temperature .

Result of Action

The molecular and cellular effects of 3-Bromo-2,5,6-trifluorobenzonitrile It is known to be involved in the suzuki–miyaura coupling reaction, which forms carbon–carbon bonds .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Bromo-2,5,6-trifluorobenzonitrile It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .

Análisis Bioquímico

Biochemical Properties

3-Bromo-2,5,6-trifluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components, potentially leading to cytotoxic effects .

Cellular Effects

The effects of 3-Bromo-2,5,6-trifluorobenzonitrile on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in altered gene expression and changes in cellular metabolism . Additionally, 3-Bromo-2,5,6-trifluorobenzonitrile has been found to induce apoptosis in certain cell types, highlighting its potential cytotoxic effects .

Molecular Mechanism

At the molecular level, 3-Bromo-2,5,6-trifluorobenzonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For example, it has been reported to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, 3-Bromo-2,5,6-trifluorobenzonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Bromo-2,5,6-trifluorobenzonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and moisture . Over time, the effects of 3-Bromo-2,5,6-trifluorobenzonitrile on cellular function may change, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism . In vitro and in vivo studies have shown that the long-term effects of this compound can include changes in gene expression and cellular stress responses .

Dosage Effects in Animal Models

The effects of 3-Bromo-2,5,6-trifluorobenzonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in cytotoxicity and adverse effects . It is crucial to determine the appropriate dosage levels to minimize the toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

3-Bromo-2,5,6-trifluorobenzonitrile is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of reactive intermediates and metabolites . The metabolic pathways of 3-Bromo-2,5,6-trifluorobenzonitrile can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 3-Bromo-2,5,6-trifluorobenzonitrile within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins, affecting its localization and accumulation . The distribution of 3-Bromo-2,5,6-trifluorobenzonitrile within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-Bromo-2,5,6-trifluorobenzonitrile can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in metabolism . The subcellular localization of 3-Bromo-2,5,6-trifluorobenzonitrile can affect its ability to modulate cellular processes and exert its biochemical effects .

Propiedades

IUPAC Name |

3-bromo-2,5,6-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXLZWPGCSVVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)

![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)

![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)